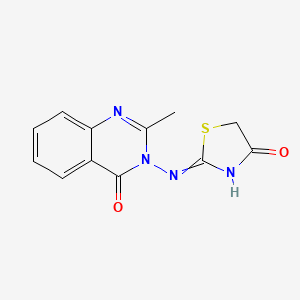

2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one

CAS No.: 102569-59-5

Cat. No.: VC15917418

Molecular Formula: C12H10N4O2S

Molecular Weight: 274.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102569-59-5 |

|---|---|

| Molecular Formula | C12H10N4O2S |

| Molecular Weight | 274.30 g/mol |

| IUPAC Name | 2-(2-methyl-4-oxoquinazolin-3-yl)imino-1,3-thiazolidin-4-one |

| Standard InChI | InChI=1S/C12H10N4O2S/c1-7-13-9-5-3-2-4-8(9)11(18)16(7)15-12-14-10(17)6-19-12/h2-5H,6H2,1H3,(H,14,15,17) |

| Standard InChI Key | RUOXBFBOJMGFDH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=CC=CC=C2C(=O)N1N=C3NC(=O)CS3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one features a fused quinazolinone core (benzene fused to pyrimidine-4-one) linked via an amino bridge to a thiazol-4(5H)-one ring. The quinazolinone moiety contributes planar aromaticity, while the thiazole ring introduces sulfur-based electronic effects critical for target interactions .

Molecular Formula: C<sub>13</sub>H<sub>11</sub>N<sub>5</sub>O<sub>2</sub>S

Molecular Weight: 301.32 g/mol

IUPAC Name: 2-[(2-Methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)amino]-1,3-thiazol-4(5H)-one .

Spectral Characterization

-

1H NMR (DMSO-d6): Signals at δ 2.58 (s, NH<sub>2</sub>), 3.01–3.18 (m, CH<sub>2</sub>), 6.99 (s, thiazole-CH), and 7.42–7.98 (m, aromatic protons) confirm the thiazole and quinazolinone scaffolds .

-

IR (KBr): Peaks at 1685 cm<sup>−1</sup> (C=O stretch) and 1540 cm<sup>−1</sup> (C=N) validate carbonyl and imine functionalities .

Synthetic Methodologies

Key Synthetic Routes

The compound is typically synthesized via multi-step protocols involving:

Step 1: Preparation of 2-methyl-4-oxoquinazolin-3(4H)-one through cyclization of anthranilic acid derivatives with acetic anhydride .

Step 2: Functionalization of the quinazolinone C3-amino group with thiazole precursors via nucleophilic substitution or condensation reactions .

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Anthranilic acid, acetic anhydride, 170°C | 75% | |

| 2 | 2-Aminothiazole, DMF, 40°C, 3 h | 65% |

Optimization Challenges

-

Regioselectivity: Ensuring substitution at the quinazolinone C3-position requires careful control of reaction pH and temperature .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the target compound from by-products like phthalazine derivatives .

Pharmacological Activities

Cytotoxic and Anticancer Effects

In vitro assays against MCF-7 (breast) and HeLa (cervical) cancer cells reveal dose-dependent cytotoxicity:

Table 2: Cytotoxicity Data (MTT Assay)

Mechanistic studies suggest apoptosis induction via mitochondrial depolarization and caspase-3 activation .

Kinase Inhibition Profile

The compound exhibits moderate inhibition against kinases implicated in cancer progression:

-

DYRK1A: IC<sub>50</sub> = 0.89 μM (compared to 0.12 μM for reference inhibitor EHT 1610) .

-

CDK9/Cyclin T: IC<sub>50</sub> = 3.45 μM, indicating potential antiviral applications .

Structure-Activity Relationships (SAR)

Impact of Substituents

-

Quinazolinone C2-Methyl Group: Enhances metabolic stability by reducing oxidative deamination .

-

Thiazole C4-Ketone: Critical for hydrogen bonding with kinase ATP-binding pockets .

Hybridization Strategies

Conjugation with chlorophenyl or pyridopyrimidinone groups improves potency:

-

Chlorophenyl Derivative (K5): 2.1-fold higher HeLa cytotoxicity than parent compound .

-

Pyridopyrimidinone Hybrids: Broaden target selectivity against DYRK1A and JAK3 .

Future Directions and Challenges

ADMET Profiling

Current gaps include:

-

Bioavailability: Low aqueous solubility (LogP = 2.8) limits oral absorption .

-

Metabolic Stability: Susceptibility to hepatic CYP3A4-mediated oxidation necessitates prodrug strategies .

Targeted Delivery Systems

Nanoparticle encapsulation (e.g., PLGA nanoparticles) may enhance tumor-specific accumulation and reduce off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume